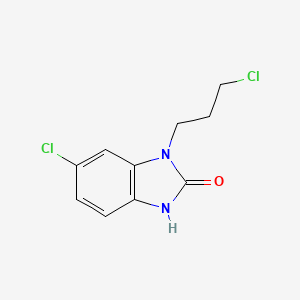
6-chloro-1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
Overview
Description
6-chloro-1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloro group at the 6th position and a 3-chloropropyl group at the 1st position of the benzimidazole ring, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-1H-benzo[d]imidazole with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 6-chloro-1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The benzimidazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while oxidation can produce benzimidazole N-oxides.
Scientific Research Applications
6-chloro-1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential antimicrobial and antiviral activities.
Medicine: Benzimidazole derivatives, including this compound, are explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound can be used in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The chloro and propyl groups enhance its binding affinity to certain enzymes or receptors. The benzimidazole ring can interact with nucleic acids or proteins, leading to inhibition or modulation of their functions. The exact pathways depend on the specific biological context and the derivatives used.
Comparison with Similar Compounds
6-chloro-1H-benzo[d]imidazole: Lacks the 3-chloropropyl group, making it less versatile in certain reactions.
1-(3-chloropropyl)-1H-benzo[d]imidazol-2(3H)-one: Lacks the chloro group at the 6th position, affecting its reactivity and binding properties.
Other Benzimidazole Derivatives: Compounds with different substituents on the benzimidazole ring, each with unique properties and applications.
Uniqueness: 6-chloro-1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one is unique due to the presence of both chloro and 3-chloropropyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C10H10Cl2N2O |
|---|---|
Molecular Weight |
245.10 g/mol |
IUPAC Name |
5-chloro-3-(3-chloropropyl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C10H10Cl2N2O/c11-4-1-5-14-9-6-7(12)2-3-8(9)13-10(14)15/h2-3,6H,1,4-5H2,(H,13,15) |
InChI Key |
PBGMZDKEQJHNQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N(C(=O)N2)CCCCl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
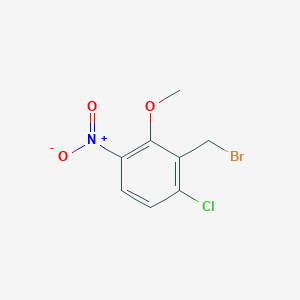

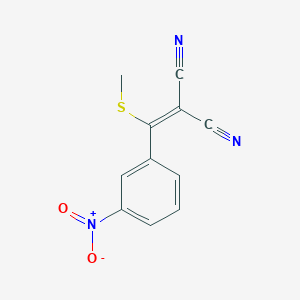
![2-[6-(Methylamino)pyridin-3-yl]-1,3-benzoxazol-6-ol](/img/structure/B8373980.png)
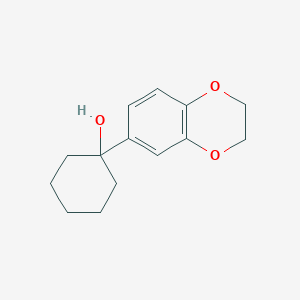


![6-(4-Methoxyphenyl)-[1,4]-dioxepan-6-ol](/img/structure/B8374000.png)
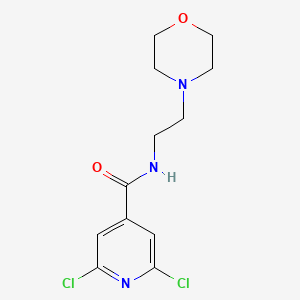

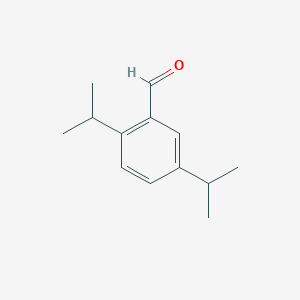

![Benzenemethanol, 4-(spiro[1H-indene-1,4'-piperidin]-1'-ylmethyl)-](/img/structure/B8374058.png)
![7-Bromo-2-cyclopropyl-5-methylbenzo[d]thiazol-6-ol](/img/structure/B8374062.png)
